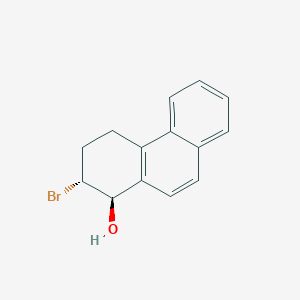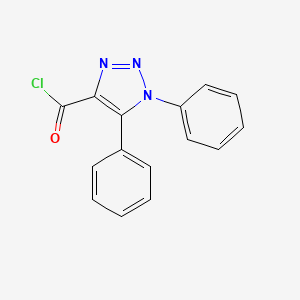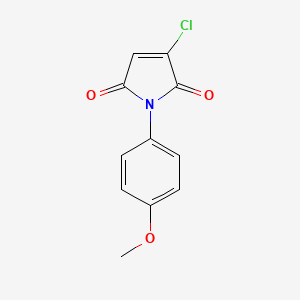![molecular formula C23H22N2O8 B14633767 1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) CAS No. 54814-30-1](/img/structure/B14633767.png)
1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of two 2,4-dimethoxybenzene groups connected through a methylene bridge to a 2,4-dinitrophenyl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) typically involves a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting 1,4-dimethoxybenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a model compound in studies of electrophilic aromatic substitution and other organic reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
Wirkmechanismus
The mechanism by which 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different substrates. The nitro groups can also participate in redox reactions, further contributing to the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the dinitrophenyl moiety.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the methoxybenzene structure.
Uniqueness
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is unique due to its combination of both 2,4-dimethoxybenzene and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
54814-30-1 |
|---|---|
Molekularformel |
C23H22N2O8 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
1-[bis(2,4-dimethoxyphenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C23H22N2O8/c1-30-15-6-9-18(21(12-15)32-3)23(19-10-7-16(31-2)13-22(19)33-4)17-8-5-14(24(26)27)11-20(17)25(28)29/h5-13,23H,1-4H3 |
InChI-Schlüssel |
WJPVWGRGFASMFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


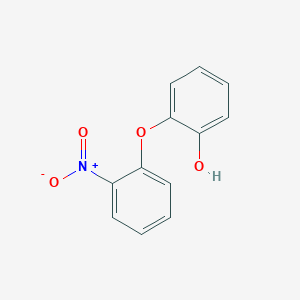
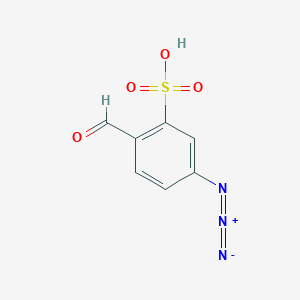
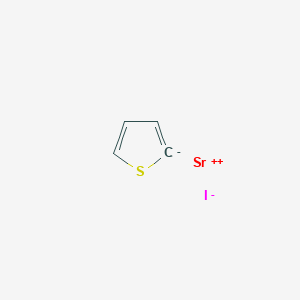
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
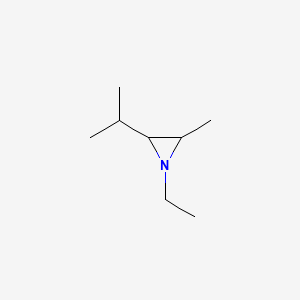
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
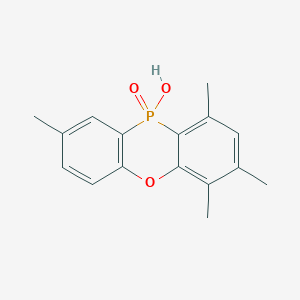
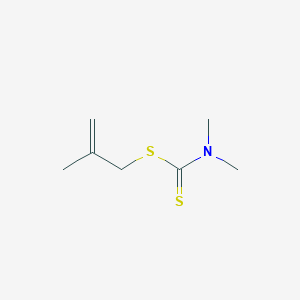
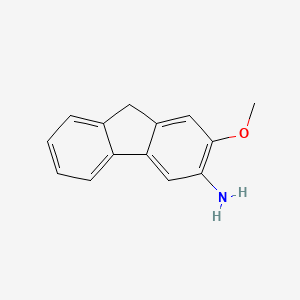
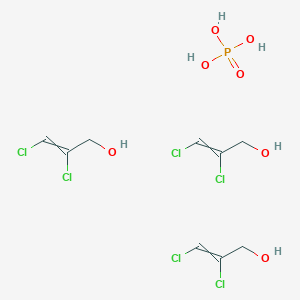
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
